N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide is an organic compound that consists of an indane moiety connected through a nitrogen atom to an acetamide group and a cyclopentane ring . The nitrogen atom adopts a planar triangular geometry, and the molecule does not exhibit intermolecular interactions such as π-π stacking or hydrogen bonding .
Preparation Methods
The preparation of N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide involves synthetic routes that typically include the reaction of cyclopentanone with indanone derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological systems, although specific applications in medicine and industry are still under investigation . The compound’s unique structure makes it a valuable subject for research in various scientific fields .
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems . The exact molecular targets and pathways are not fully understood, but the compound’s structure suggests potential interactions with enzymes and receptors . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide can be compared with similar compounds such as N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular geometry . The unique features of this compound, such as its indane moiety and cyclopentane ring, distinguish it from other related compounds .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide |
InChI |
InChI=1S/C16H19NO2/c1-11(18)17(12-6-2-3-7-12)15-10-16(19)14-9-5-4-8-13(14)15/h4-5,8-9,12,15H,2-3,6-7,10H2,1H3 |
InChI Key |
ALBRJXKKHLWURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCC1)C2CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.